molecular formula C12H16O2 B3052622 4-(Cyclohexyloxy)phenol CAS No. 42873-96-1

4-(Cyclohexyloxy)phenol

Cat. No.: B3052622
CAS No.: 42873-96-1
M. Wt: 192.25 g/mol
InChI Key: OTDAKOHTLSGIIA-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)phenol is an organic compound with the molecular formula C12H16O2 It consists of a phenol group substituted with a cyclohexyloxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Cyclohexyloxy)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of phenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Another method involves the Williamson ether synthesis, where phenol is reacted with cyclohexyl chloride in the presence of a strong base like sodium hydride. This reaction also takes place in an organic solvent such as tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 4-phenoxyphenol using a nickel-based catalyst. The reaction is carried out at high temperatures and pressures to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium permanganate.

    Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Sodium dichromate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.

Scientific Research Applications

4-(Cyclohexyloxy)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound of 4-(Cyclohexyloxy)phenol, known for its antiseptic properties.

    Cyclohexanol: A related compound with a hydroxyl group attached to a cyclohexane ring.

    4-Phenoxyphenol: A similar compound with a phenoxy group instead of a cyclohexyloxy group.

Uniqueness

This compound is unique due to the presence of both a phenol and a cyclohexyloxy group, which imparts distinct chemical and physical properties. The cyclohexyloxy group enhances the compound’s lipophilicity, making it more suitable for applications involving lipid membranes and hydrophobic environments.

Properties

IUPAC Name

4-cyclohexyloxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,13H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDAKOHTLSGIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544485
Record name 4-(Cyclohexyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42873-96-1
Record name 4-(Cyclohexyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1-cyclohexyloxy-4-methoxy-benzene (2.06 g, 10 mmol), prepared in accordance with the procedure of He, et. al., J. Am. Chem. Soc., 2005, 127, 6966, in DMF (20 mL) was added sodium ethanethiolate (1.15 g, 11 mmol). The reaction mixture was stirred at reflux for two hours. The reaction mixture was then cooled to room temperature. Water (5 mL) was added after which the mixture was neutralized with hydrochloric acid (2N). Ethyl acetate (200 mL) was then added and the organic phase washed with water three times, brine twice, and dried (Na2SO4). Silica gel chromatography (EtOAc/heptane) provided 0.88 g of the title compound.
Name
1-cyclohexyloxy-4-methoxy-benzene
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.15 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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